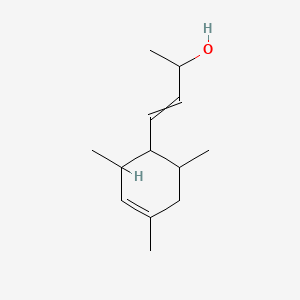
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- is an organic compound with the molecular formula C13H22O. It is also known by other names such as α-Ionol and 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-trans-3-buten-2-ol . This compound is characterized by its unique structure, which includes a butenol group attached to a cyclohexenyl ring with three methyl groups. It is commonly used in various applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with buten-2-ol in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 40-220°C and the use of a polar column for gas chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for gas chromatography and mass spectrometry . In biology, it may be used in studies related to fragrance compounds and their effects on human health . In medicine, it is investigated for its potential therapeutic properties, including its role as an antioxidant . In industry, it is utilized in the production of perfumes, cosmetics, and other scented products due to its pleasant aroma .
Mecanismo De Acción
The mechanism of action of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. It is known to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The compound may also interact with specific receptors in the body, leading to various physiological effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- can be compared with other similar compounds such as 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one and 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- . These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- lies in its specific arrangement of the butenol and cyclohexenyl groups, which contribute to its distinctive chemical behavior and applications.
Propiedades
Número CAS |
67923-53-9 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-14H,8H2,1-4H3 |
Clave InChI |
WQTLBWPUJXRBIN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CC(C1C=CC(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
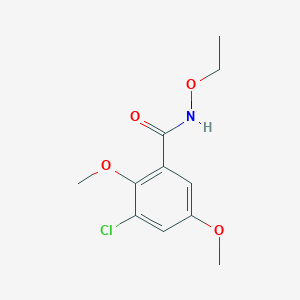
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

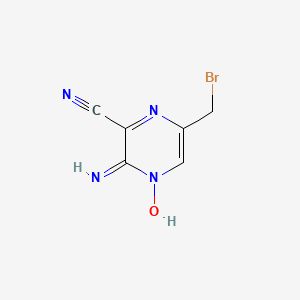

![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
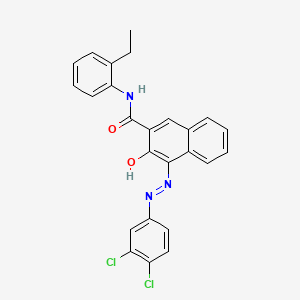
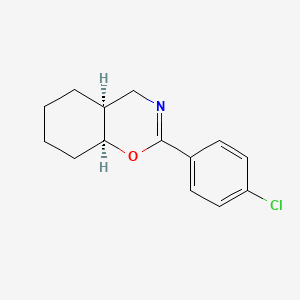

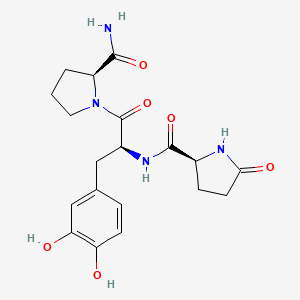

![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
